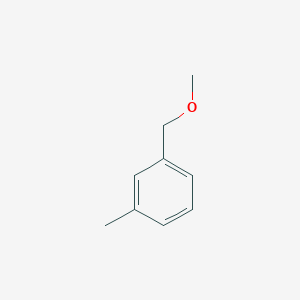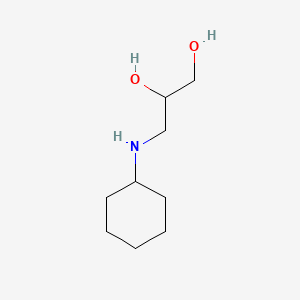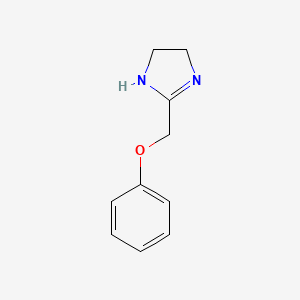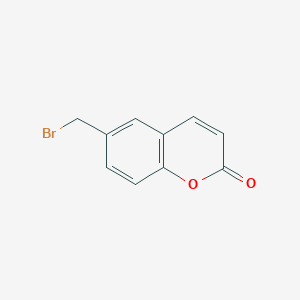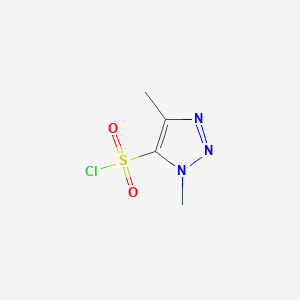
dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride
Descripción general
Descripción
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H6ClN3O2S. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its reactivity and versatility in synthetic chemistry.
Mecanismo De Acción
Target of Action
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a highly specialized and versatile chemical compound
Mode of Action
It is known that 1,2,3-triazoles, the core structure of this compound, are often involved in cycloaddition reactions . These reactions typically involve the addition of aryl azides to phosphorus ketoylides, providing a convenient method for the synthesis of 1,5-disubstituted 1,2,3-triazoles .
Biochemical Pathways
1,2,3-triazoles are known to have diverse biological activities , including anticancer activity . They have been tested as inhibitors of Rho GTPases, which play an important role in hyperproliferative and neoplastic diseases .
Result of Action
1,2,3-triazoles have been shown to inhibit rac and cdc42 gtpases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis .
Action Environment
It is known that the compound is a clear, crystalline solid with a melting point of 62 °c , suggesting that it may be stable under a wide range of environmental conditions.
Análisis Bioquímico
Biochemical Properties
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind with enzymes involved in metabolic pathways, thereby modulating their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting the overall biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions are often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and DNA synthesis . Additionally, it can affect the metabolism of other biomolecules such as lipids and carbohydrates, further influencing cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound within the cell is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is a key determinant of its biochemical and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves the reaction of dimethyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
Starting Material: Dimethyl-1H-1,2,3-triazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and safety. Key steps include:
Raw Material Preparation: Ensuring high purity of dimethyl-1H-1,2,3-triazole and chlorosulfonic acid.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as distillation and crystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as triethylamine, under mild to moderate temperatures.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester linkages.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole-3-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
4,5-Dicyano-1,2,3-triazole: A triazole derivative with different functional groups and applications.
3,5-Dimethyl-1,2,4-triazole: A structurally similar compound with different chemical properties.
Uniqueness
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride is unique due to its specific reactivity and versatility in forming sulfonamide and sulfonate ester linkages. Its ability to modify a wide range of nucleophiles makes it a valuable tool in synthetic chemistry and various scientific research applications.
Propiedades
IUPAC Name |
3,5-dimethyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-3-4(11(5,9)10)8(2)7-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZSAIXJKXVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780688-94-9 | |
| Record name | dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


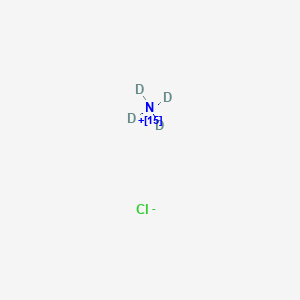

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)

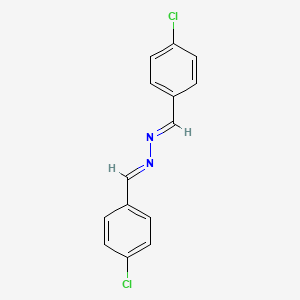
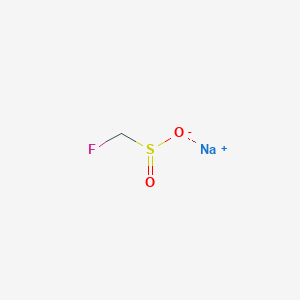
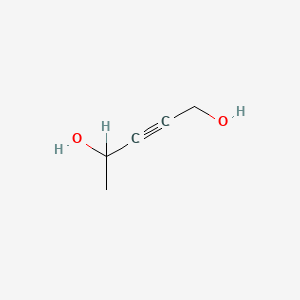
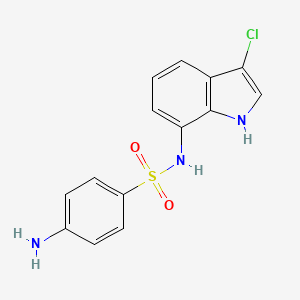
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
